molecular formula C13H16O B13806756 2-Methyl-6-phenylcyclohexan-1-one CAS No. 50987-04-7

2-Methyl-6-phenylcyclohexan-1-one

Cat. No.: B13806756
CAS No.: 50987-04-7
M. Wt: 188.26 g/mol
InChI Key: LAFLVXLMEIBOGU-UHFFFAOYSA-N
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Description

2-Methyl-6-phenylcyclohexan-1-one is an organic compound with a cyclohexane ring substituted with a methyl group at the 2-position and a phenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-phenylcyclohexan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexanone with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with benzene to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-phenylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexanones or cyclohexanols.

Scientific Research Applications

2-Methyl-6-phenylcyclohexan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-6-phenylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler analog with a single ketone group.

    2-Methylcyclohexanone: Similar structure but lacks the phenyl group.

    6-Phenylcyclohexanone: Similar structure but lacks the methyl group.

Uniqueness

2-Methyl-6-phenylcyclohexan-1-one is unique due to the presence of both a methyl and a phenyl group on the cyclohexane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

50987-04-7

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

2-methyl-6-phenylcyclohexan-1-one

InChI

InChI=1S/C13H16O/c1-10-6-5-9-12(13(10)14)11-7-3-2-4-8-11/h2-4,7-8,10,12H,5-6,9H2,1H3

InChI Key

LAFLVXLMEIBOGU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1=O)C2=CC=CC=C2

Origin of Product

United States

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